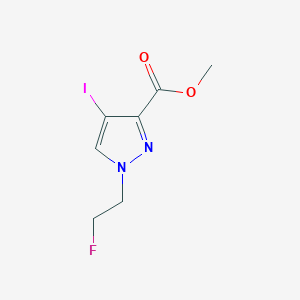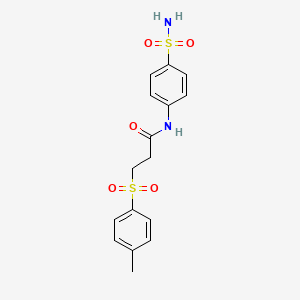
N-(4-sulfamoylphenyl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sulfamoylphenyl)-3-tosylpropanamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-3-tosylpropanamide typically involves the reaction of 4-sulfamoylphenylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-sulfamoylphenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
N-(4-sulfamoylphenyl)-3-tosylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific functional properties
Mécanisme D'action
The mechanism of action of N-(4-sulfamoylphenyl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-sulfamoylphenyl)-2-carboxamide: Another benzenesulfonamide derivative with potential antiviral properties.
N-(4-sulfamoylphenyl)-1,3,4-thiadiazole: Known for its insecticidal and antimicrobial activities
Uniqueness
N-(4-sulfamoylphenyl)-3-tosylpropanamide stands out due to its unique combination of a sulfonamide group and a tosyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-12-2-6-14(7-3-12)24(20,21)11-10-16(19)18-13-4-8-15(9-5-13)25(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXDWKPOJEKAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2387487.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)
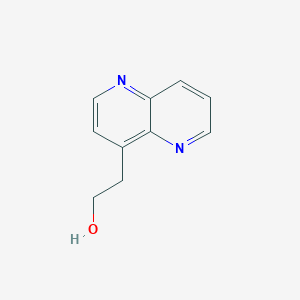
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)
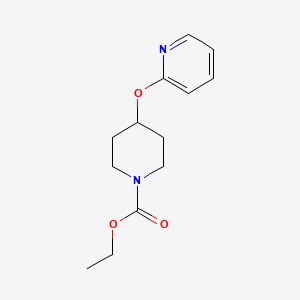
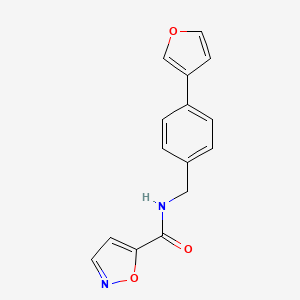

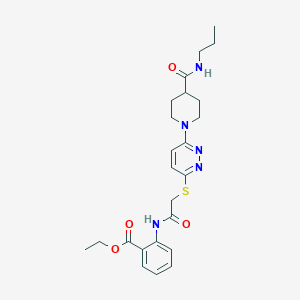
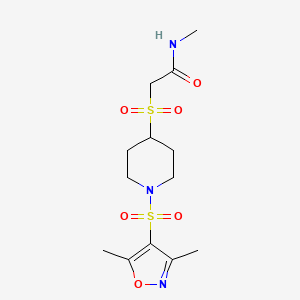
![4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B2387504.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)
